molecular formula C9H14O3 B13891802 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one CAS No. 119322-99-5

2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one

Cat. No.: B13891802
CAS No.: 119322-99-5
M. Wt: 170.21 g/mol
InChI Key: HWPXDBBVCANLFT-UHFFFAOYSA-N
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Description

4H-1,3-Dioxin-4-one, 2-(1,1-dimethylethyl)-6-methyl-, ®-: is a heterocyclic compound that belongs to the family of 1,3-dioxin-4-ones This compound is characterized by its unique structure, which includes a dioxin ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Dioxin-4-one derivatives typically involves the reaction of salicylic acid with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This reaction facilitates the formation of the dioxin-4-one ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalyst-free conditions and commercially available starting materials makes the process more practical and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group.

    Substitution: The compound can participate in substitution reactions, where the substituents on the dioxin ring can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Various substituted dioxin-4-one derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one derivatives involves their interaction with specific molecular targets. For example, as topoisomerase I inhibitors, these compounds interfere with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is crucial for their anti-cancer activity.

Comparison with Similar Compounds

Uniqueness: 4H-1,3-Dioxin-4-one, 2-(1,1-dimethylethyl)-6-methyl-, ®- stands out due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the 2-(1,1-dimethylethyl) and 6-methyl groups provides unique steric and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

2-tert-butyl-6-methyl-1,3-dioxin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPXDBBVCANLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229264
Record name 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119322-99-5
Record name 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119322-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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